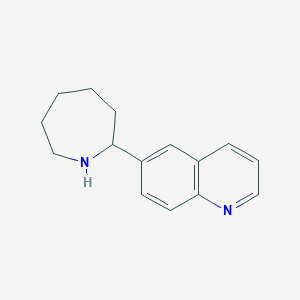

6-(Azepan-2-yl)quinoline

描述

Structure

3D Structure

属性

IUPAC Name |

6-(azepan-2-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-2-6-14(16-9-3-1)13-7-8-15-12(11-13)5-4-10-17-15/h4-5,7-8,10-11,14,16H,1-3,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWMEMWWPBIMMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=CC3=C(C=C2)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587696 | |

| Record name | 6-(Azepan-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904816-03-1 | |

| Record name | 6-(Azepan-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Azepan 2 Yl Quinoline

General Strategies for Quinoline-Azepane Scaffold Construction

General synthetic strategies for quinoline (B57606) derivatives often rely on building the quinoline core from substituted anilines. Classic methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses are foundational in quinoline chemistry. arsdcollege.ac.inwikipedia.org For a target like 6-(Azepan-2-yl)quinoline, these methods would necessitate a starting aniline (B41778) already bearing the azepane moiety, such as 4-(azepan-2-yl)aniline.

Multi-component reactions (MCRs) are highly efficient processes that allow for the formation of complex molecules in a single step from three or more starting materials. The Povarov reaction, an aza-Diels-Alder reaction, is a notable MCR for synthesizing tetrahydroquinolines, which can be subsequently oxidized to quinolines. A potential MCR approach to a precursor of this compound could involve the reaction of an aniline, an aldehyde, and an activated alkene.

While a direct application for this compound is not explicitly documented, the versatility of MCRs makes them a viable strategy for creating diverse libraries of quinoline-based compounds. For instance, a three-component coupling of anilines, aldehydes, and nitroalkanes catalyzed by iron(III) chloride has been used to synthesize 2-arylquinolines.

Table 1: Representative Multi-Component Reactions for Quinoline Synthesis

| Reaction Name | Components | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Povarov Reaction | Aniline, Aldehyde, Activated Alkene | Lewis or Brønsted Acid | Tetrahydroquinolines |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | - | Quinoline-4-carboxylic acids wikipedia.org |

Cyclization reactions are fundamental to the formation of the quinoline ring. The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a high-yield method for quinoline synthesis. wikipedia.org To synthesize this compound via this route, one would require 2-amino-5-(azepan-2-yl)benzaldehyde or a corresponding ketone.

Another powerful strategy involves the intramolecular cyclization of appropriately substituted precursors. For example, the synthesis of quinoline-fused triazolo-azepine derivatives has been achieved through an intramolecular 1,3-dipolar azide–alkyne cycloaddition, demonstrating a method for constructing fused azepine rings. rsc.orgresearchgate.net This highlights the potential for ring closure strategies in building complex heterocyclic systems attached to a quinoline core.

A Mannich-type reaction has been successfully employed to create quinoline-fused 1-benzazepines, showcasing another cyclization pathway to generate azepine rings fused to quinolines. acs.org

Transition metal catalysis, particularly with palladium, has become an indispensable tool in modern organic synthesis for forming C-N and C-C bonds. A highly plausible route to this compound involves the palladium-catalyzed cross-coupling of a halogenated quinoline with an azepane derivative. For instance, a Buchwald-Hartwig amination could be employed to couple 6-bromoquinoline (B19933) or 6-chloroquinoline (B1265530) with 2-aminomethylazepane or a protected derivative.

Palladium-catalyzed reactions have been successfully used to synthesize a variety of N-arylated products, including the coupling of azepane to an aryl bromide. acs.org Furthermore, palladium-catalyzed C-H functionalization has been used to create quinoline-fused triazolo-azepines, indicating the power of this approach in constructing complex quinoline derivatives. dntb.gov.uarsc.org The synthesis of 2-substituted quinoline-6-carboxamides also relies on palladium-catalyzed reactions, further underscoring the utility of this methodology for functionalizing the 6-position of the quinoline ring. nih.govjst.go.jp

Table 2: Examples of Transition Metal-Catalyzed Reactions for Quinoline Functionalization

| Reaction Type | Substrates | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl Bromide, Azepane | Pd-based catalyst with a suitable ligand (e.g., L7) | N-arylated Azepane | acs.org |

| C-H Functionalization | Quinoline-tethered triazole | Palladium catalyst | Quinoline-fused triazolo-azepine | dntb.gov.uarsc.org |

Cascade reactions, also known as tandem or domino reactions, allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity. These reactions are particularly useful for the construction of fused heterocyclic systems. For example, a deaminative ring contraction cascade has been developed for the synthesis of benzo[h]quinolines from biaryl-linked azepine intermediates.

While not directly forming a 6-substituted quinoline, the development of cascade reactions for quinoline-fused systems demonstrates sophisticated strategies for ring construction. rsc.orgresearchgate.net The synthesis of quinoline-fused triazolo-azepines via an intramolecular 1,3-dipolar azide-alkyne cycloaddition is an example of a cascade process that builds both a triazole and an azepine ring fused to the quinoline core. rsc.org

Transition Metal-Catalyzed Synthetic Routes

Optimization of Reaction Conditions and Efficiency

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions, including the choice of catalyst and solvent.

The selection of the catalyst and solvent is crucial for maximizing the yield and purity of the desired product while minimizing reaction times and side products. In transition metal-catalyzed reactions, the choice of ligand can significantly impact the outcome. For the challenging coupling of a seven-membered amine like azepane, specific ligands are often required to achieve a reasonable yield. acs.org

In nucleophilic aromatic substitution reactions, such as the synthesis of 2-(piperidin-1-yl)quinolines, the use of a phase transfer catalyst like cetyltrimethylammonium bromide (CTAB) in conjunction with a solvent like polyethylene (B3416737) glycol (PEG-400) has been shown to be highly effective, leading to excellent yields and shorter reaction times. thaiscience.info The choice of base is also critical; in some palladium-catalyzed couplings, a weak base is necessary to prevent the decomposition of the starting materials. acs.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-(Azepan-2-yl)aniline |

| 2-Arylquinolines |

| Tetrahydroquinolines |

| Quinoline-4-carboxylic acids |

| 2-Amino-5-(azepan-2-yl)benzaldehyde |

| Quinoline-fused triazolo-azepines |

| Quinoline-fused 1-benzazepines |

| 6-Bromoquinoline |

| 6-Chloroquinoline |

| 2-Aminomethylazepane |

| 2-(Piperidin-1-yl)quinolines |

| 2-Substituted quinoline-6-carboxamides |

| Benzo[h]quinolines |

| Biaryl-linked azepines |

| Cetyltrimethylammonium bromide (CTAB) |

| Polyethylene glycol (PEG-400) |

| Iron(III) chloride |

Temperature and Reaction Time Parameters

The specific temperature and reaction time for the synthesis of this compound are contingent on the chosen synthetic route. Drawing parallels from similar reactions provides insight into the likely conditions.

For nucleophilic aromatic substitution (SNAr) reactions, elevated temperatures are typically required to overcome the activation energy for the substitution on the aromatic ring. For the synthesis of 5-nitro-6-(morpholin-1-yl)quinoline from 6-bromo-5-nitroquinoline, the reaction mixture was heated to 80-90 °C, with microwave irradiation potentially shortening the reaction time. semanticscholar.org In the synthesis of 2-(piperidin-1-yl)quinoline-3-carbaldehyde (B2542791) derivatives, various conditions have been explored, with reaction times ranging from 3 to 24 hours and temperatures from ambient to 135 °C, depending on the solvent and catalyst system used. thaiscience.info For instance, fusing the reactants at 110 °C without a catalyst yielded a product in good yield, while reactions in solvents like DMF or ethanol (B145695) at lower temperatures required significantly longer times. thaiscience.info

Palladium-catalyzed cross-coupling reactions are also sensitive to temperature and time. These reactions are often run at temperatures ranging from 50 °C to 120 °C. The reaction time can vary from a few hours to over a day, depending on the reactivity of the substrates and the efficiency of the catalytic system. rsc.org

The table below summarizes general parameters for analogous synthetic transformations.

| Reaction Type | Precursors | Catalyst/Reagents | Temperature (°C) | Reaction Time (h) |

| Nucleophilic Aromatic Substitution | 2-Chloroquinoline-3-carbaldehydes, Piperidine (B6355638) | CTAB, PEG-400 | 135 | 2.5 |

| Nucleophilic Aromatic Substitution | 2-Chloroquinoline-3-carbaldehydes, Piperidine | K₂CO₃, DMF | Ambient | 10 |

| Nucleophilic Aromatic Substitution | 6-Bromo-5-nitroquinoline, Morpholine (B109124) | Triethylamine | 90-119 (Microwave) | 0.5 |

| Palladium-Catalyzed Aminocarbonylation | 6-Iodoquinoline, Amines | Pd(OAc)₂, XantPhos | 50 | 2-6 |

This table presents data from syntheses of analogous substituted quinolines to illustrate typical reaction parameters. semanticscholar.orgthaiscience.inforsc.org

Derivatization and Post-Synthetic Functionalization of the Core Structure

The this compound molecule possesses two key reactive sites: the quinoline ring system and the secondary amine of the azepane moiety. This allows for a range of derivatization reactions.

Oxidation Reactions

The quinoline ring system is susceptible to oxidation. The nitrogen atom of the quinoline ring can be oxidized to form a quinoline N-oxide. This reaction is typically carried out using peroxy acids, such as peroxycarboxylic acids. nih.gov The resulting N-oxide can then serve as a precursor for further functionalization, as the N-oxide group can influence the regioselectivity of subsequent substitution reactions. The azepane ring could also be susceptible to oxidation under harsh conditions, but selective N-oxidation of the quinoline nitrogen is a common and predictable transformation.

Reduction Reactions

The quinoline portion of the molecule can undergo reduction. Catalytic hydrogenation, often employing hydrogen gas in the presence of a palladium catalyst, can reduce the heterocyclic pyridine (B92270) ring of the quinoline system to yield a 1,2,3,4-tetrahydroquinoline (B108954) derivative. This transformation converts the aromatic heterocyclic ring into a saturated one, significantly altering the molecule's geometry and electronic properties. The choice of reducing agent and reaction conditions determines the extent of reduction. For instance, selective reduction of the pyridine ring is often achievable while leaving the benzene (B151609) ring intact. fluorochem.co.uk

Electrophilic and Nucleophilic Substitution Reactions

The quinoline ring is a bicyclic aromatic system that can undergo both electrophilic and nucleophilic substitution reactions. researchgate.net

Electrophilic Substitution: The benzene ring of the quinoline nucleus is more susceptible to electrophilic attack than the pyridine ring, which is deactivated by the electron-withdrawing nitrogen atom. nih.gov Therefore, reactions such as nitration or halogenation would be expected to occur primarily on the benzene portion of the ring, at positions 5 and 8.

Nucleophilic Substitution: The pyridine ring is electron-deficient and thus susceptible to nucleophilic attack, particularly at the C2 and C4 positions. nih.gov While the 6-position is on the benzene ring, the introduction of substituents on the pyridine ring can be achieved if a suitable leaving group is present. For example, a 2-chloroquinoline (B121035) derivative can readily undergo nucleophilic substitution with amines. thaiscience.info The azepane nitrogen, being a secondary amine, can also act as a nucleophile in reactions such as acylation or alkylation to modify the side chain.

The table below outlines potential derivatization reactions for the this compound core structure based on the general reactivity of quinolines.

| Reaction Type | Reagent | Expected Product |

| Oxidation | Peroxycarboxylic Acid | This compound N-oxide |

| Reduction | H₂, Pd/C | 6-(Azepan-2-yl)-1,2,3,4-tetrahydroquinoline |

| Electrophilic Substitution (Nitration) | HNO₃/H₂SO₄ | 5-Nitro- or 8-Nitro-6-(azepan-2-yl)quinoline |

| Nucleophilic Acylation (on Azepane) | Acetyl Chloride | 6-(1-Acetylazepan-2-yl)quinoline |

Structural Characterization and Elucidation of 6 Azepan 2 Yl Quinoline

Advanced Spectroscopic Techniques

A thorough structural characterization of a novel compound relies on a combination of spectroscopic methods to determine its connectivity, functional groups, and precise mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, 2D NMR)

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule. For 6-(Azepan-2-yl)quinoline, specific chemical shifts (δ), coupling constants (J), and signal multiplicities for each proton and carbon atom are required for an unambiguous structural assignment.

¹H NMR: Would be expected to show distinct signals for the six protons of the quinoline (B57606) ring system and the thirteen protons of the azepane ring, including the N-H proton.

¹³C NMR: Would display 15 unique signals corresponding to each carbon atom in the molecule. The chemical shifts would differentiate the aromatic carbons of the quinoline moiety from the aliphatic carbons of the azepane ring.

¹⁵N NMR: Would provide information on the chemical environment of the two nitrogen atoms—one in the aromatic quinoline ring and one in the saturated azepane ring.

2D NMR: Techniques such as COSY, HSQC, and HMBC would be essential to establish the connectivity between protons and carbons, confirming the attachment of the azepane ring at the C6 position of the quinoline core.

Despite extensive searches, no published spectra or data tables for ¹H, ¹³C, ¹⁵N, or 2D NMR for this compound could be located. While data for numerous other quinoline derivatives are available, using them for analysis would be speculative and would not pertain solely to the compound . nih.govjst.go.jpnih.govnih.govthaiscience.info

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). The expected exact mass for the protonated molecule [M+H]⁺ would be approximately 227.1543. While the molecular formula is known, a detailed HRMS report, including observed fragmentation patterns which help to confirm the structure, has not been published for this compound. The exact mass for its isomer, 3-(azepan-2-yl)quinoline, has been reported as 226.146998583 atomic mass units, which would be identical for the 6-substituted isomer.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the spectrum would be expected to show:

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aliphatic C-H stretching: Below 3000 cm⁻¹.

N-H stretching: A moderate band around 3200-3400 cm⁻¹ for the secondary amine in the azepane ring.

C=C and C=N stretching: In the 1450-1650 cm⁻¹ region, characteristic of the quinoline ring.

No experimental FTIR spectrum with specific peak assignments for this compound is available in the public domain.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. This technique would confirm the planarity of the quinoline system and the specific conformation (e.g., chair-like) of the seven-membered azepane ring. There are no published reports of a single-crystal X-ray structure determination for this compound. While crystal structures for other complex quinoline derivatives have been reported, this specific data is absent. chemrxiv.org

Elemental Compositional Analysis

Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen) in a compound. These experimental values are compared against calculated theoretical values to support the assigned molecular formula.

Table 1: Calculated Elemental Composition for C₁₅H₁₈N₂

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.011 | 79.61% |

| Hydrogen | H | 1.008 | 8.02% |

No published study provides the experimental ("found") elemental analysis values for this compound to compare against these theoretical calculations.

Computational Chemistry and Molecular Modeling of 6 Azepan 2 Yl Quinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine molecular structure and energy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govrsc.org It is employed to optimize the molecular geometry to a minimum energy state and to calculate various electronic properties and descriptors. researchgate.net For 6-(Azepan-2-yl)quinoline, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p) or higher, would yield precise information on bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net This information is crucial for understanding the molecule's three-dimensional conformation, including the relative orientation of the quinoline (B57606) ring and the azepane substituent. The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, can be analyzed through methods like Natural Bond Orbital (NBO) analysis. researchgate.netmdpi.com

Table 1: Illustrative Optimized Geometric Parameters for this compound (Based on DFT Calculations for Analogous Quinoline Derivatives) This table presents hypothetical data for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-N (Quinoline) | 1.37 |

| C-C (Quinoline) | 1.41 | |

| C-C (Quinoline-Azepane Link) | 1.51 | |

| C-N (Azepane) | 1.46 | |

| C-C (Azepane) | 1.54 | |

| **Bond Angles (°) ** | C-N-C (Quinoline) | 117.5 |

| C-C-N (Azepane) | 112.0 | |

| Dihedral Angle (°) | Quinoline-Azepane | 65.0 |

Frontier Molecular Orbital (FMO) analysis is essential for predicting a molecule's chemical reactivity and kinetic stability. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). revistadechimie.roajchem-a.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. revistadechimie.ro The energy gap (ΔE) between the HOMO and LUMO is a critical parameter; a small gap suggests high reactivity and polarizability, whereas a large gap indicates high stability and lower reactivity. nih.gov For this compound, FMO analysis would reveal the distribution of electron density. The HOMO is likely concentrated on the electron-rich quinoline ring system, while the LUMO may also be distributed across this aromatic system, indicating its role in potential charge-transfer interactions. nih.govresearchgate.net

Table 2: Illustrative FMO Properties for this compound This table presents hypothetical data for illustrative purposes based on findings for similar heterocyclic systems. researchgate.netnih.gov

| Parameter | Value (eV) | Implication |

| HOMO Energy | -6.2 | Electron-donating capability |

| LUMO Energy | -1.5 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 | High kinetic stability, low reactivity |

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the electrostatic potential on the electron density surface of a molecule. researchgate.netuni-muenchen.de It provides a guide to the molecule's reactivity towards charged reactants, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govuni-muenchen.de In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are favorable for nucleophilic attack. For this compound, the MEP map would likely show a significant negative potential around the nitrogen atom of the quinoline ring due to its lone pair of electrons, identifying it as a primary site for protonation or hydrogen bonding. nih.gov The hydrogen atom on the azepane nitrogen would exhibit a positive potential, indicating its role as a hydrogen bond donor.

Frontier Molecular Orbital (FMO) Analysis

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. nih.govacs.org This simulation is crucial for drug discovery, as it helps to understand the binding mode and estimate the binding affinity of a compound within the active site of a biological receptor. revistadechimie.rorsc.org For this compound, a docking study would first require the identification of a relevant biological target. Once a target is selected (e.g., a kinase, receptor, or enzyme), docking simulations would place the compound into its binding pocket. The results are evaluated using a scoring function, which provides a numerical value (e.g., in kcal/mol) representing the predicted binding energy. rsc.org These simulations would also reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the target's active site. nih.govmdpi.com

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target This table presents hypothetical data for illustrative purposes.

| Parameter | Observation |

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bonds | Quinoline N with Lysine residue; Azepane NH with Aspartate residue |

| Hydrophobic Interactions | Quinoline ring with Leucine and Valine residues |

| π-π Stacking | Quinoline ring with Phenylalanine residue |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide detailed information about the behavior of a ligand-protein complex over time. nih.govacs.org Following molecular docking, an MD simulation can be performed to assess the stability of the predicted binding pose and to observe conformational changes in both the ligand and the protein. nih.govchemmethod.com The simulation tracks the movements of atoms by solving Newton's equations of motion, providing a dynamic view of the molecular interactions. For the this compound-protein complex, an MD simulation (e.g., over 100-200 nanoseconds) would evaluate the stability of the complex by calculating metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone. nih.govchemmethod.com Stable binding is indicated by low and converging RMSD values. Furthermore, MD simulations can be used to calculate binding free energies, offering a more accurate prediction of binding affinity than docking scores alone. nih.gov

Table 4: Illustrative Summary of MD Simulation Parameters and Results This table presents hypothetical data for illustrative purposes.

| Parameter | Typical Value/Observation | Significance |

| Simulation Time | 200 ns | Assesses long-term stability |

| Ligand RMSD | < 2.0 Å | Indicates stable binding pose in the active site |

| Protein RMSD | < 3.0 Å | Shows overall protein structure remains stable |

| Binding Free Energy (MM/PBSA) | -45 kcal/mol | Provides a quantitative estimate of binding affinity |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net A QSAR model is built by calculating various molecular descriptors (e.g., physicochemical, electronic, topological) for a set of related molecules and then using statistical methods to correlate these descriptors with their experimentally measured activity. nih.govmdpi.com

A QSAR study involving this compound would require a dataset of structurally similar quinoline derivatives with known biological activities against a specific target. Since this compound is a single compound, a QSAR model cannot be developed for it alone. However, it could be included in a larger dataset to help build a predictive model. The resulting QSAR equation could then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues by identifying the key molecular features that influence activity. nih.govresearchgate.net

Table 5: Examples of Molecular Descriptors Used in QSAR Studies This table lists descriptor types that would be relevant in a QSAR study of quinoline derivatives.

| Descriptor Class | Examples |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges |

| Steric | Molecular volume, Surface area, Molar refractivity |

| Hydrophobic | LogP (octanol-water partition coefficient) |

| Topological | Connectivity indices, Wiener index |

| Thermodynamic | Heat of formation, Gibbs free energy |

Chemometric Analysis in Structure-Property Relationships (e.g., Principal Component Analysis)

Chemometric analysis provides a powerful framework for understanding the complex relationships between the structural features of molecules and their physicochemical properties or biological activities. In the context of quinoline derivatives, including this compound, these methods are indispensable for rational drug design and materials science. Techniques such as Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) rely on chemometrics to build predictive models. researchgate.netijset.in Such analyses are not performed on a single compound in isolation but on a dataset of structurally related molecules to correlate variations in chemical structure with changes in observed activity. bohrium.comresearchgate.net

A foundational step in these studies is the calculation of a wide array of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors fall into several categories, including electronic, hydrophobic, steric, and topological, among others. dergipark.org.trdergipark.org.tr For instance, studies on quinoline derivatives often calculate quantum chemical descriptors like the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), dipole moment, and molecular volume using methods like Density Functional Theory (DFT). dergipark.org.trscispace.combookpi.org

Due to the large number and potential redundancy of these descriptors, Principal Component Analysis (PCA) is a crucial and widely used statistical method. arabjchem.org PCA reduces the dimensionality of the data by transforming the original set of correlated descriptors into a smaller set of new, uncorrelated variables known as principal components (PCs). arabjchem.orgmedium.com This process addresses the issue of collinearity (correlation between descriptors) and helps identify the underlying factors that capture the most significant variance in the dataset. bookpi.orgarabjchem.orgnih.gov In QSAR studies of quinoline derivatives, PCA is frequently employed to select the most relevant descriptors for building robust and predictive regression models, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS). bookpi.orgarabjchem.orgwalisongo.ac.id

The results of a PCA are typically visualized through score plots and loading plots.

Score Plots display the distribution of the different molecules (compounds) in the new space defined by the principal components. Compounds with similar properties will cluster together in the plot, which can help in identifying groups of molecules with similar activity profiles or structural features. learnche.orgresearchgate.net

Loading Plots show the contribution of each original molecular descriptor to the principal components. medium.comminitab.com Descriptors with high loading values (either positive or negative) for a particular PC are the most influential for that component. By examining the loadings, researchers can interpret the physicochemical meaning of the principal components and understand which structural attributes are most critical for the observed property or activity. minitab.comgithub.io For example, a study on 4-anilino-3-quinolinecarbonitriles used PCA to reveal that the inhibitory activity was associated with the size of substituents at the C7 position and steric hindrance effects. tandfonline.com

Through this process, chemometric analysis and PCA provide a systematic approach to dissecting structure-property relationships. For a series of compounds related to this compound, this would involve calculating descriptors for each analog, using PCA to reduce the data and identify key structural variables, and then building a QSAR or QSPR model to predict the activity or property of interest. This enables the in silico design of new derivatives with potentially enhanced characteristics before undertaking their actual synthesis. bohrium.com

Data Tables

The following tables are illustrative of the data used and generated in a typical chemometric analysis of quinoline derivatives.

Table 1: Representative Molecular Descriptors in QSAR/QSPR Studies of Quinolines

This table lists common categories of molecular descriptors and specific examples that would be calculated for a series of quinoline compounds to build a structure-property relationship model.

| Descriptor Category | Descriptor Name | Symbol/Abbreviation | Description | Relevant Studies |

| Electronic | Energy of Highest Occupied Molecular Orbital | EHOMO | Relates to the molecule's ability to donate electrons; associated with reactivity. | scispace.combookpi.orgresearchgate.net |

| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Relates to the molecule's ability to accept electrons; associated with electrophilicity. | scispace.combookpi.orgresearchgate.net | |

| Dipole Moment | DM / µ | Measures the overall polarity of the molecule, influencing solubility and binding interactions. | dergipark.org.trscispace.com | |

| Electronegativity | χ | Describes the tendency of the molecule to attract electrons. | scispace.comresearchgate.net | |

| Hydrophobic | Octanol-Water Partition Coefficient | logP | Measures the lipophilicity of a molecule, affecting its absorption and distribution. | dergipark.org.tr |

| Steric/Topological | Molecular Weight | MW | The mass of one mole of the substance. | scispace.com |

| Molecular Volume | V | The volume occupied by the molecule. | dergipark.org.trscispace.com | |

| Molar Refractivity | MR | A measure of the total polarizability of a mole of a substance. | dergipark.org.trdergipark.org.tr | |

| Surface Area | - | The total surface area of the molecule, influencing interactions. | walisongo.ac.id |

Table 2: Illustrative Principal Component (PC) Loadings for a Hypothetical Set of Quinolines

This table demonstrates how the original molecular descriptors might contribute to the first two principal components in a PCA. The loading values indicate the weight of each descriptor on the PC. High absolute values signify a strong influence.

| Descriptor | Principal Component 1 (PC1) Loading | Principal Component 2 (PC2) Loading |

| EHOMO | 0.35 | -0.15 |

| ELUMO | 0.32 | -0.21 |

| Dipole Moment (µ) | -0.11 | 0.45 |

| logP | 0.41 | 0.05 |

| Molecular Weight (MW) | 0.38 | 0.25 |

| Molar Refractivity (MR) | 0.40 | 0.22 |

| Molecular Volume (V) | 0.39 | 0.28 |

| Surface Tension | -0.25 | 0.35 |

| Polarizability | 0.29 | 0.31 |

Interpretation Note: In this hypothetical example, PC1 is strongly influenced by logP, Molar Refractivity, Molecular Volume, and EHOMO, suggesting it may represent molecular size and lipophilicity. PC2 is heavily influenced by the Dipole Moment, indicating it could be related to the molecule's polarity.

Preclinical Biological Activity and Mechanisms of Action of 6 Azepan 2 Yl Quinoline Derivatives

Anticancer Activity Research

Research into the anticancer potential of quinoline (B57606) derivatives has revealed their ability to impact cancer cells through multiple mechanisms. These include inducing apoptosis (programmed cell death), disrupting cell migration, inhibiting the formation of new blood vessels (angiogenesis), and causing cell cycle arrest. arabjchem.orgacs.org The versatility of the quinoline structure has enabled the development of numerous derivatives with activity against various cancer cell lines, such as those from breast, colon, and lung cancers. arabjchem.orgpurdue.edu

In Vitro Cytotoxicity and Antiproliferative Effects

The cytotoxic and antiproliferative effects of 6-(azepan-2-yl)quinoline derivatives and related quinoline compounds have been evaluated against a variety of human cancer cell lines. These studies are crucial for identifying potent anticancer candidates and understanding their spectrum of activity.

One area of investigation involves the synthesis of novel quinoline derivatives and testing their ability to inhibit the growth of cancer cells. For instance, a series of 2,3-diarylquinoline derivatives were synthesized and evaluated for their antiproliferative activities against human hepatocellular carcinoma (Hep G2 and Hep 3B), non-small cell lung cancer (A549 and H1299), and breast cancer (MCF-7 and MDA-MB-231) cell lines. rsc.org Among these, 6-fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinoline (16b) demonstrated significant activity, particularly against Hep 3B, H1299, and MDA-MB-231 cells, with GI50 values of 0.71, 1.46, and 0.72 μM, respectively. rsc.org

Similarly, novel tetracyclic azaphenothiazines incorporating a quinoline ring were synthesized and tested for their cytotoxic action. nih.govmdpi.com Several of these chlorpromazine (B137089) analogues showed promising activity against lung (A549), pancreatic (MiaPaCa-2), and colon (HCT-116) cancer cell lines. nih.gov Notably, some derivatives exhibited greater potency against A549 cells compared to breast cancer (MDA-MB-231) cells. mdpi.com

Further studies on different series of quinoline derivatives have highlighted their cytotoxic potential. For example, certain 4-alkoxy-2-arylquinolines displayed potent anticancer activity at sub-micromolar levels against a diverse range of cancer cell lines. nih.gov Another study reported that benzo[h]quinoline (B1196314) derivatives were effective against human skin (G361), lung (H460), breast (MCF7), and colon (HCT116) cancer cell lines, with IC50 values in the micromolar range. nih.gov

The following table summarizes the in vitro cytotoxic activity of selected quinoline derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference(s) |

| 6-fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinoline (16b) | Hep 3B, H1299, MDA-MB-231 | 0.71, 1.46, 0.72 | rsc.org |

| Benzo[h]quinoline derivatives (3e, 3f, 3h, 3j) | G361, H460, MCF7, HCT116 | 4.7 to 7.6 | nih.gov |

| 4-alkoxy-2-arylquinoline (14m) | Full NCI-60 panel | 1.26 (MG-MID) | nih.gov |

| 2-(3-chlorophenyl)-6,7-dimethoxyquinoline (Q6) | HCT116, A549 | 25.5, 32 | researchgate.net |

| Quinoline-oxadiazole hybrid (8c) | HepG2 | 0.137 (µg/mL) | rsc.org |

| Quinoline-oxadiazole hybrid (12d) | HepG2 | 0.138 (µg/mL) | rsc.org |

| Quinoline derivative (f25) | CAL-27 | 7.70 | nih.gov |

Mechanisms of Action in Cancer Cells

Understanding the mechanisms by which this compound derivatives exert their anticancer effects is critical for their development as therapeutic agents. Research has pointed to several key cellular processes that are disrupted by these compounds.

A common mechanism of action for many anticancer drugs is the induction of cell cycle arrest, which prevents cancer cells from dividing and proliferating. Several studies have shown that quinoline derivatives can halt the cell cycle at different phases.

For instance, the potent derivative 6-fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinoline (16b) was found to induce cell cycle arrest at the G2/M phase in cancer cells. rsc.org Similarly, a study on pyrano[3,2-h]quinoline derivatives demonstrated that the most potent compounds in the series induced cell cycle arrest at the G2/M phase in various tested cancer cell lines. osti.gov

Other quinoline derivatives have been shown to arrest the cell cycle at different checkpoints. For example, certain quinoline-carboxamide derivatives were found to arrest the cell cycle in the S phase in MCF-7 breast cancer cells. researchgate.net Another study on novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives showed that compounds 8c and 12d induced cell cycle arrest at the G1 phase in HepG2 hepatocellular carcinoma cells. rsc.org The varied effects on the cell cycle highlight the structural diversity within the quinoline class and their potential to target different regulatory pathways. arabjchem.org

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many cancer cells evade apoptosis, leading to uncontrolled growth. A key strategy in cancer therapy is to reactivate this process. Quinoline derivatives have been shown to be effective inducers of apoptosis in cancer cells.

The induction of apoptosis by the derivative 6-fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinoline (16b) was demonstrated by an increase in the protein expression of pro-apoptotic proteins Bad and Bax, and a decrease in the anti-apoptotic protein Bcl-2 and PARP. rsc.org This shift in the balance of apoptotic proteins ultimately leads to DNA fragmentation and cell death. rsc.org

Similarly, novel tetracyclic azaphenothiazines with a quinoline ring were shown to induce late apoptosis or necrosis in A549, MiaPaCa-2, and HCT-116 cancer cell lines. mdpi.com Another study on a quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) , revealed that it induced both autophagic and apoptotic cell death in pancreatic cancer cell lines. merckmillipore.com Furthermore, certain quinoline-oxadiazole hybrids were found to significantly increase the percentage of apoptotic HepG2 cells. rsc.org The ability to modulate apoptosis pathways is a significant aspect of the anticancer activity of these compounds. nih.gov

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. nih.gov Targeting angiogenesis is therefore a promising strategy in cancer treatment. nih.gov Quinoline derivatives have been identified as potential inhibitors of this process.

Research has shown that the quinoline scaffold is a key feature in compounds designed to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a primary mediator of angiogenesis. nih.gov By inhibiting VEGFR-2, these compounds can effectively block the signaling pathways that lead to the formation of new blood vessels, thereby starving the tumor and inhibiting its growth. arabjchem.org

Studies on 2,4-disubstituted quinazoline (B50416) derivatives, which share a similar heterocyclic core with quinolines, have demonstrated potent anti-angiogenesis activities, suggesting that this class of compounds holds promise for targeting tumor angiogenesis. nih.gov

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. Compounds that can inhibit cell migration are therefore of great interest in cancer research.

A quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) , was found to inhibit cell migration and invasion in pancreatic cancer cells. merckmillipore.com This effect was associated with the downregulation of matrix metalloproteinases (MMP-7 and MMP-9), enzymes that are crucial for breaking down the extracellular matrix and allowing cancer cells to move. merckmillipore.com Another novel synthetic quinoline derivative, referred to as f25 , also demonstrated the ability to inhibit the migration and invasion of tongue cancer cells. nih.gov These findings suggest that quinoline derivatives can interfere with the metastatic cascade, adding another dimension to their anticancer potential. arabjchem.org

Nuclear Receptor Response Modulation

The quinoline ring is a key component in the development of anticancer drugs, with its derivatives demonstrating efficacy through various mechanisms, including the modulation of nuclear receptor responsiveness. arabjchem.orgresearchgate.net Research has identified that the ability of certain quinoline compounds to interact with nuclear receptors is a component of their mechanism for inducing apoptosis and arresting the cell cycle in cancer cells. arabjchem.org While detailed studies on the direct modulation of specific nuclear receptors by this compound derivatives are not extensively documented, the broader class of quinoline derivatives has been recognized for this capability. arabjchem.orgresearchgate.net For instance, some quinoline derivatives have been investigated as candidate drugs for G-protein coupled receptors like the Calcitonin gene-related peptide (CGRP) receptor. nih.gov Furthermore, ligands designed based on the quinoline scaffold are anticipated to interact with nuclear receptor ligands, among other target classes like kinase inhibitors and ion channel modulators. nih.gov

Targeting Carcinogenic Signaling Pathways (e.g., c-Met, VEGF, EGF, Ras/Raf/MEK, PI3K/AkT/mTOR, ATM/Chk2)

Quinoline derivatives have been extensively studied as inhibitors of crucial carcinogenic signaling pathways that are often deregulated in cancer, promoting cell proliferation, survival, and angiogenesis. mdpi.comnih.govresearchgate.net These pathways are interconnected; for example, the activation of receptors like c-Met, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR) can trigger downstream cascades including Ras/Raf/MEK and PI3K/AkT/mTOR. mdpi.comunipa.it

c-Met Pathway: The hepatocyte growth factor receptor (c-Met) kinase is a key target in cancer therapy, and its inhibition is a mechanism for many quinoline-based compounds. nih.govnih.gov Alterations in c-Met signaling are found in numerous cancers, including liver, pancreatic, and breast cancer. mdpi.comnih.gov Several 4-phenoxyquinoline and other quinoline derivatives have been developed as potent c-Met inhibitors. nih.govnih.gov For example, Cabozantinib and Foretinib are notable quinoline-based multikinase inhibitors that target c-Met. nih.govrsc.org Preclinical studies have identified derivatives with significant inhibitory effects in both enzymatic and cellular assays. nih.gov For instance, 4,6,7-substituted quinoline analogues of Cabozantinib showed potent c-Met kinase inhibition, with IC50 values as low as 19 nM. nih.gov Similarly, certain 6,7-disubstituted-4-phenoxyquinoline derivatives bearing a pyridazinone moiety exhibited superior c-Met enzymatic potency (IC50 = 0.6 nM) compared to the reference compound Foretinib (IC50 = 1.8 nM). mdpi.com

VEGF and EGF Pathways: Quinoline derivatives are effective inhibitors of VEGFR and EGFR, which are pivotal in tumor angiogenesis and cell proliferation. mdpi.comnih.gov Lenvatinib, a multikinase quinoline inhibitor, selectively targets VEGFR and is approved for treating several cancers. mdpi.comfrontiersin.org Numerous other quinoline derivatives show selective inhibition of VEGFR-2. mdpi.com Some 3-aryl-quinoline derivatives have demonstrated dual inhibition of both VEGFR-2 and estrogen receptor α (ERα), with VEGFR-2 IC50 values as low as 86 nM. mdpi.com The EGFR family is another critical target, and its activation leads to downstream signaling through PI3K/AKT and Ras/Raf/MEK pathways. arabjchem.orgresearchgate.net

Ras/Raf/MEK and PI3K/AkT/mTOR Pathways: These downstream pathways are central to cell growth and survival and are frequently targeted by quinoline-based inhibitors. mdpi.comnih.gov The Ras/Raf/MEK/ERK cascade is triggered by EGFR and VEGFR activation, and its deregulation enhances tumorigenesis. mdpi.com The PI3K/AkT/mTOR pathway is also a significant target, with many quinoline derivatives showing inhibitory activity. mdpi.comfrontiersin.org Omipalisib and Dactolisib are examples of quinoline derivatives that potently inhibit both PI3K and mTOR. mdpi.com A novel series of 4-acrylamido-quinoline derivatives demonstrated remarkable inhibition against PI3Kα, with IC50 values ranging from 0.50 to 2.03 nM, and also significantly inhibited mTOR. frontiersin.org

| Derivative Class | Target(s) | Key Findings (IC50) | Reference |

|---|---|---|---|

| 4,6,7-substituted quinolines | c-Met | IC50 = 19 nM and 64 nM | nih.gov |

| 6,7-disubstituted-4-phenoxyquinolines | c-Met | IC50 = 0.6 nM | mdpi.com |

| 3-aryl-quinolines | VEGFR-2 | IC50 = 86 nM | mdpi.com |

| 4-acrylamido-quinolines | PI3Kα | IC50 = 0.50 - 2.03 nM | frontiersin.org |

| Imidazo[4,5-c]quinoline (Dactolisib) | PI3K/mTOR | Nanomolar concentration potency | mdpi.com |

Antimicrobial Activity Research

The quinoline core is a well-established pharmacophore in antimicrobial agents, with its derivatives showing a broad spectrum of activity against various pathogens. nih.govmdpi.com

Antibacterial Potency and Spectrum

Quinoline derivatives have demonstrated potent antibacterial activity against a range of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci faecalis (VRE). nih.govnih.gov Certain facilely accessible quinoline derivatives showed significant potency against Clostridium difficile, with one compound exhibiting a Minimum Inhibitory Concentration (MIC) of 1.0 μg/mL, which is comparable to vancomycin. nih.gov In another study, quinoline-2-one derivatives were effective against multidrug-resistant Gram-positive strains, with one derivative showing an MIC of 0.75 μg/mL against MRSA and VRE. nih.gov Furthermore, some quinoline derivatives have been developed as broad-spectrum agents, with activity against both Gram-positive and Gram-negative bacteria. mdpi.com For example, a quinolone-coupled hybrid displayed potent effects against most tested G+ and G- strains with MIC values ranging from 0.125–8 μg/mL. mdpi.com

| Derivative Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Facilely accessible quinolines | C. difficile | 1.0 μg/mL | nih.gov |

| Quinoline-2-ones (Compound 6c) | MRSA | 0.75 μg/mL | nih.gov |

| VRE | 0.75 μg/mL | ||

| Quinolone coupled hybrid (5d) | Gram-positive & Gram-negative strains | 0.125–8 μg/mL | mdpi.com |

Antifungal Potency and Spectrum

The antifungal potential of quinoline derivatives has also been an area of active research. mdpi.com Studies have shown that various synthesized quinoline derivatives exhibit in vitro antifungal activity. nih.gov For instance, compounds such as 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol and 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol demonstrated antifungal activity that was comparable or even superior to the standard drug fluconazole. nih.gov A series of new fluorinated quinoline analogs also showed good antifungal activity, with several compounds exhibiting over 80% inhibition against Sclerotinia sclerotiorum at a concentration of 50 μg/mL. mdpi.com

Mechanisms of Antimicrobial Action (e.g., DNA Gyrase and Topoisomerase IV Inhibition, FtsZ Polymerization)

The primary mechanism of antibacterial action for quinolone antibiotics is the inhibition of essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govnih.govmdpi.com These enzymes are crucial for bacterial DNA replication, repair, and transcription. nih.govnih.gov Quinolones stabilize the enzyme-DNA complex, which stalls replication forks and leads to lethal double-stranded DNA breaks. mdpi.com In Gram-negative bacteria, DNA gyrase is typically the primary target, whereas topoisomerase IV is the preferential target in Gram-positive bacteria. mdpi.com Some novel quinoline derivatives have been found to act as dual inhibitors of both DNA gyrase and topoisomerase IV. mdpi.com Other potential mechanisms include the inhibition of dihydrofolate reductase (DHFR) and the disruption of bacterial cell division by targeting proteins like FtsZ. nih.govresearchgate.net

Antimalarial Activity Research

Quinoline-based compounds have historically been, and continue to be, vital in the fight against malaria. nih.govfuture-science.com A wide range of quinoline derivatives have been synthesized and evaluated for their in vitro antimalarial activity against various strains of Plasmodium falciparum, including those resistant to chloroquine. nih.govnih.govraco.cat Research has yielded derivatives with moderate to high antimalarial activities, with IC50 values in the low nanomolar range. nih.govnih.gov For example, a structure-activity relationship study of 2-arylvinylquinolines led to the discovery of compounds with potent activity against a chloroquine-resistant strain (Dd2), with one of the most active compounds showing an EC50 value of 4.8 ± 2.0 nM. nih.gov Another study on 7-chloroquinoline-tethered sulfonamides and their triazole hybrids found a derivative with an IC50 of 1.49 μM against P. falciparum. future-science.com The development of hybrid molecules, combining the quinoline scaffold with other pharmacologically active moieties, is a common strategy to enhance antimalarial potency. future-science.comraco.cat

| Derivative Class | P. falciparum Strain | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| 2-arylvinylquinolines | Dd2 (CQ-resistant) | EC50 = 4.8 nM | nih.gov |

| 7-chloroquinoline-sulfonamide-triazole hybrid | 3D7 | IC50 = 1.49 μM | future-science.com |

| 4-aminoquinoline-pyrimidine hybrid | W2 (CQ-resistant) | IC50 = 0.058 μM | raco.cat |

| Dihydropyrimidines with quinolinyl residues | P. falciparum | IC50 = 0.014–5.87 μg/mL | nih.gov |

In Vitro Efficacy against Parasitic Strains

Derivatives of the quinoline scaffold have demonstrated significant in vitro activity against a variety of parasitic strains. Research has particularly focused on their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.com

A series of novel dihydropyrimidines, pyran-3-carboxylates, and other derivatives featuring a quinolinyl residue were synthesized and evaluated for their in vitro antimalarial activity against Plasmodium falciparum. nih.gov The compounds displayed a wide range of activities, with half-maximal inhibitory concentrations (IC₅₀) from 0.014 to 5.87 μg/mL. nih.gov Notably, compounds classified as active (IC₅₀ <0.5 μg/mL) included several dihydropyrimidine (B8664642) derivatives and a 2-chloroquinoline (B121035) derivative with a 1,3,4-oxadiazole (B1194373) residue. nih.gov

Another study focused on pyridylvinylquinoline derivatives, which were tested against the drug-resistant Dd2 strain of P. falciparum. nih.gov Many of these compounds showed inhibitory effects in the low submicromolar range, with the most potent molecule, a triazole-linked pyridylvinylquinoline, exhibiting a half-maximal effective concentration (EC₅₀) of 0.04 µM. nih.gov This compound was also found to be fast-acting, targeting the trophozoite phase of the parasite's asexual life cycle and showing activity against both early and late-stage gametocytes. nih.gov

Furthermore, aminoalkylamino-substituted neocryptolepine (B1663133) (an indolo[2,3-b]quinoline) derivatives have shown potent antiplasmodial activities. The introduction of aminoalkylamino side chains, similar in structure to the side chain of chloroquine, significantly enhanced the activity of the parent neocryptolepine core. acs.org The most effective of these compounds reached IC₅₀ values in the low nanomolar range against P. falciparum, with one derivative, N¹,N¹-Diethyl-N⁴-(5-methyl-5H-indolo[2,3-b]quinolin-8-yl)pentane-1,4-diamine, recording an IC₅₀ of 0.01 µM. acs.org

Nitroimidazole-7-chloroquinoline hybrids have also been screened against protozoan parasites like Trichomonas vaginalis and Tritrichomonas foetus. Several of these hybrid compounds showed moderate to good activity, with the two most active compounds registering IC₅₀ values of 3.9 µM and 2.9 µM against T. vaginalis and T. foetus, respectively. researchgate.net

Table 1: In Vitro Antiparasitic Activity of Selected Quinoline Derivatives

| Compound Class | Parasite Strain | Activity (IC₅₀/EC₅₀) | Reference |

| Dihydropyrimidine-Quinoline | Plasmodium falciparum | 0.041 μg/mL | nih.gov |

| 2-Chloroquinoline-Oxadiazole | Plasmodium falciparum | 0.46 μg/mL | nih.gov |

| Pyridylvinylquinoline-Triazole | P. falciparum (Dd2) | 0.04 μM | nih.gov |

| Aminoalkylamino-Neocryptolepine | P. falciparum | 0.01 μM | acs.org |

| Nitroimidazole-Quinoline Hybrid | T. vaginalis | 3.9 μM | researchgate.net |

| Nitroimidazole-Quinoline Hybrid | T. foetus | 2.9 μM | researchgate.net |

Mechanisms of Antiparasitic Action (e.g., Inhibition of Translation Elongation Factor 2)

A significant breakthrough in understanding the antiparasitic mechanism of quinoline derivatives was the discovery of their ability to inhibit the parasite's protein synthesis machinery. Specifically, a novel quinoline-4-carboxamide derivative, DDD107498, was identified as a potent antimalarial agent that acts by inhibiting the translation elongation factor 2 (PfEF2). acs.orgacs.org PfEF2 is a crucial enzyme in the protein synthesis pathway, responsible for the GTP-dependent translocation of the ribosome along mRNA, which facilitates the elongation of the nascent polypeptide chain. acs.orgnih.gov

The inhibition of PfEF2 represents a novel mechanism of action for antimalarial drugs. acs.orgacs.org This discovery stemmed from a phenotypic screen against the blood stage of P. falciparum, which identified the quinoline-4-carboxamide series. acs.org The lead compound from this series demonstrated excellent potency, selectivity, and pharmacokinetic properties, leading to its progression into preclinical development. acs.orgacs.org

The eukaryotic elongation factor 2 (eEF2) is a highly conserved protein across eukaryotes, including fungi and humans. nih.gov However, compounds like sordarin (B1681957) have shown the ability to selectively inhibit fungal eEF2, indicating that specific inhibitors can be developed to target the parasite's version of the enzyme without affecting the host's. nih.gov The mechanism involves stabilizing the fungal EF2-ribosome complex, thereby blocking translocation. nih.gov Similarly, the antimalarial quinoline derivative targets PfEF2, disrupting protein synthesis and ultimately leading to parasite death. acs.org This mode of action is distinct from many existing antimalarials, offering a potential new strategy to combat drug-resistant malaria. acs.orgacs.org

Enzyme Inhibition Studies

DNA Replication Enzyme Inhibition

Quinoline derivatives have been investigated as inhibitors of various enzymes involved in DNA replication and maintenance. These enzymes are critical for cellular processes, and their inhibition can lead to anticancer and antimicrobial effects. nih.govrsc.org

One key target is the topoisomerase family of enzymes. Certain 4-alkoxy-2-arylquinolines have been identified as a new class of topoisomerase I (TOP1) inhibitors. nih.gov These compounds were shown to stabilize the TOP1-DNA cleavage complex, a mechanism similar to that of the anticancer drug camptothecin, which leads to cell death. nih.govcust.edu.tw Similarly, other quinoline derivatives, such as cyclopentaquinoline compounds, have been shown to inhibit topoisomerase II (Topo II). researchgate.net

In the realm of antibacterial agents, bacterial DNA gyrase, a type II topoisomerase, is a well-established target. rsc.org Quinolone antibiotics like ciprofloxacin (B1669076) function by inhibiting this enzyme, thereby disrupting bacterial DNA replication. rsc.org Newer research on novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives has also highlighted their potential as DNA gyrase inhibitors. rsc.org

Furthermore, recent studies have characterized quinoline-based analogs as inhibitors of DNA methyltransferases (DNMTs). biorxiv.org Six compounds from a series of fifteen quinoline derivatives demonstrated low micromolar inhibitory activity against human DNMT1 as well as the bacterial adenine (B156593) methyltransferases CamA and CcrM. biorxiv.org The mechanism for some of these compounds involves intercalation into the DNA substrate, which leads to a conformational change in the enzyme and prevents catalysis. biorxiv.org This inhibitory activity against various enzymes acting on DNA suggests that these quinoline-based compounds can induce a DNA damage response in cancer cells. biorxiv.org

Table 2: Inhibition of DNA Replication Enzymes by Quinoline Derivatives

| Compound Class | Target Enzyme | Activity (IC₅₀) | Reference |

| Quinoline-based analog (Compound 12) | DNMT1 | ~2 µM | biorxiv.org |

| Quinoline-based analog (Compound 12) | CamA | ~2 µM | biorxiv.org |

| 2-(2-(4-nitrophenyl)-1,3-4-oxadiazole)-quinoline (8c) | EGFR-TK | 0.14 µM | rsc.org |

| 2-(cinnamylthio)-1,3-4-oxadiazole)-quinoline (12d) | EGFR-TK | 0.18 µM | rsc.org |

Glycosidase Inhibition (e.g., α-Amylase, α-Glucosidase)

The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes mellitus (T2DM) by controlling postprandial hyperglycemia. nih.govmdpi.com Quinoline derivatives have emerged as potential inhibitors of these enzymes.

A study on quinoline hybrids bearing 1,3,4-oxadiazole and 1,2,3-triazole cores revealed their inhibitory activity against both α-glucosidase and α-amylase. nih.gov The quinoline–1,3,4-oxadiazole series generally showed stronger α-glucosidase inhibition, with IC₅₀ values in the low micromolar range (15.85 to 63.59 µM), compared to their moderate inhibition of α-amylase. nih.gov

Another investigation into benzimidazole-based thiadiazoles, a different class of heterocyclic compounds, also highlighted their dual inhibitory potential against α-amylase and α-glucosidase, with some derivatives showing superior activity compared to the standard drug acarbose (B1664774). frontiersin.org While not quinolines, this research supports the exploration of diverse heterocyclic scaffolds for glycosidase inhibition. Similarly, studies on xanthone (B1684191) derivatives have shown that specific substitutions can lead to potent and selective inhibition of α-glucosidase over α-amylase. mdpi.com For instance, a xanthone derivative with a 4-bromobutoxy group showed an IC₅₀ of 4.0 µM against α-glucosidase, significantly more potent than acarbose (IC₅₀ = 306.7 µM). mdpi.com

The structure-activity relationship (SAR) for quinoline-1,3,4-oxadiazole-1,2,3-triazole hybrids indicated that the nature and position of substituents on the terminal phenyl ring significantly influenced the inhibitory potency. nih.gov This suggests that the quinoline scaffold can be fine-tuned to develop effective glycosidase inhibitors.

Table 3: Glycosidase Inhibition by Quinoline-1,3,4-oxadiazole Hybrids

| Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) | Reference |

| 4a | 20.11 ± 0.19 | 45.18 ± 0.25 | nih.gov |

| 4e | 15.85 ± 0.11 | 37.41 ± 0.20 | nih.gov |

| 4j | 18.34 ± 0.15 | 40.11 ± 0.22 | nih.gov |

| 4o | 17.61 ± 0.13 | 38.56 ± 0.21 | nih.gov |

| Acarbose (Standard) | 38.25 ± 0.12 | 41.35 ± 0.23 | nih.gov |

Kinase Inhibition (e.g., Pim-1, PDE4, TRPV1, TACE, COX)

Quinoline derivatives have been identified as inhibitors of several protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer. nih.gov Among the various kinases, Pim-1 has been noted as a target for quinoline-based compounds. nih.gov

While direct studies on this compound are limited in this specific context, the broader class of quinoline derivatives has shown activity against multiple kinases. For example, pyrido[2,3-d]pyrimidines, which share a fused heterocyclic ring system with quinolines, have been developed as potent inhibitors of DYRK1A and DYRK1B kinases.

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key enzymes in the inflammatory pathway and are targets for nonsteroidal anti-inflammatory drugs (NSAIDs). ethernet.edu.et The development of selective COX-2 inhibitors was a major goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. ethernet.edu.et Although the most well-known COX-2 inhibitors like celecoxib (B62257) are not quinoline-based, the structural features of various enzyme inhibitors often overlap, and the quinoline scaffold remains a candidate for designing new anti-inflammatory agents.

Cholinesterase Inhibition (AChE, BuChE)

The inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary strategy for the symptomatic treatment of Alzheimer's disease. nih.gov This approach aims to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.com Numerous quinoline-based derivatives have been designed and synthesized as potent cholinesterase inhibitors.

One study detailed a series of novel 4-N-phenylaminoquinoline derivatives containing a morpholine (B109124) group. mdpi.com Several of these compounds showed AChE inhibitory activity comparable to the reference drug galantamine. The most potent compound, 11g , inhibited AChE and BuChE with IC₅₀ values of 1.94 µM and 28.37 µM, respectively. mdpi.com Structure-activity relationship analysis revealed that a 2-methylene linker between the quinoline and morpholine moieties was optimal for AChE inhibition. mdpi.com

Another class of compounds, piperidinyl-quinoline acylhydrazones, were evaluated as dual inhibitors of AChE and BuChE. mdpi.com Compound 8c emerged as a potent AChE inhibitor with an IC₅₀ value of 5.3 µM, which was threefold more potent than the standard neostigmine. mdpi.com Meanwhile, compound 8g , with a chloro substituent, was a selective and potent BuChE inhibitor (IC₅₀ = 1.31 µM), over five times stronger than donepezil. mdpi.com

Hybrid quinoline-thiosemicarbazone derivatives have also shown promise, exhibiting selective and potent inhibition of AChE. nih.gov The most effective compound in this series, 5b , which has a 6-methoxy group on the quinoline ring, displayed an IC₅₀ of 0.12 µM against AChE, making it five times more potent than galantamine. nih.gov These compounds were found to be highly selective for AChE over BuChE. nih.gov

Table 4: Cholinesterase Inhibition by Various Quinoline Derivatives

| Compound Class | Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Reference |

| Morpholine-Quinoline | 11g | 1.94 ± 0.13 | 28.37 ± 1.85 | mdpi.com |

| Morpholine-Quinoline | 11a | 4.35 ± 0.27 | > 50 | mdpi.com |

| Piperidinyl-Quinoline Acylhydrazone | 8c | 5.3 ± 0.51 | 10.3 ± 0.87 | mdpi.com |

| Piperidinyl-Quinoline Acylhydrazone | 8g | 19.4 ± 1.34 | 1.31 ± 0.05 | mdpi.com |

| Quinoline-Thiosemicarbazone | 5b | 0.12 ± 0.02 | > 100 | nih.gov |

| Quinoline-Thiosemicarbazone | Galantamine (Standard) | 0.62 ± 0.01 | - | nih.gov |

| 3,4-dihydro-2(1H)-quinoline-O-alkylamine | 21c | 0.56 | 2.3 | arabjchem.org |

| Acridine-chromenone/Quinoline-chromenone | 48a | 16.17 | - | arabjchem.org |

Neuropharmacological Activity Research of this compound Derivatives

The neuropharmacological activities of quinoline derivatives, particularly those structurally related to this compound, have been a subject of scientific investigation. Research has explored their potential to modulate key central nervous system targets, including neurotransmitter receptors and monoamine transporters, and has assessed their anticonvulsant properties.

Modulation of Neurotransmitter Receptors (e.g., Muscarinic M1/M4)

The muscarinic acetylcholine receptors, particularly the M1 and M4 subtypes, are crucial for cognitive functions and are considered significant therapeutic targets for neurological disorders like Alzheimer's disease and schizophrenia. nih.govresearchgate.net Activation of M1 and M4 receptors is believed to offer therapeutic benefits for all symptom domains of schizophrenia. nih.gov

In the quest for selective M1 and M4 receptor modulators, researchers have developed various quinoline-based compounds. A notable example is the discovery of a novel, CNS-penetrant M4 positive allosteric modulator (PAM) chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core. mdpi.comnih.gov Positive allosteric modulators represent a sophisticated approach to enhancing receptor function with greater subtype selectivity, potentially minimizing the side effects associated with non-selective muscarinic agonists. nih.govresearchgate.net The development of such quinoline derivatives underscores the potential of this chemical scaffold in designing selective ligands for muscarinic receptors.

Clinical trials with xanomeline, an M1/M4-preferring agonist, have shown promise in improving symptoms in patients with schizophrenia and Alzheimer's disease. researchgate.netnih.gov However, its clinical use has been hampered by a side-effect profile linked to a lack of complete selectivity. researchgate.netnih.gov This has spurred the development of highly selective M1 PAMs, such as PQCA (1-((4-cyano-4-(pyridin-2-yl)piperidin-1-yl)methyl)-4-oxo-4H-quinolizine-3-carboxylic acid), which have demonstrated cognitive improvement in animal models without significant gastrointestinal side effects. acs.org While not a direct derivative of this compound, the success of these structurally related quinoline compounds highlights the therapeutic potential of modulating muscarinic receptors with this chemical class.

Inhibition of Monoamine Transporters

Monoamine transporters are critical for regulating the synaptic concentrations of neurotransmitters such as serotonin, dopamine, and norepinephrine. Their inhibition is a key mechanism of action for many antidepressant and anxiolytic drugs.

Research into quinoline derivatives has revealed their potential to interact with monoamine transporters. For instance, Quipazine , a 2-(1-piperazinyl)quinoline, has been shown to produce weak inhibition of monoamine oxidase (MAO) in both in vitro and in vivo studies. researchgate.net MAO is a key enzyme in the degradation of monoamine neurotransmitters. Inspired by the biological activity of Quipazine, new structural analogues have been designed, including the synthesis of Nꞌ-{[2-(piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide . researchgate.net This design strategy involved replacing the piperazine (B1678402) ring of Quipazine with a piperidine (B6355638) ring, which is isosteric to a CH2 group, and incorporating an isonicotinic acid hydrazide moiety, also known to weakly inhibit MAO-A. researchgate.net

Furthermore, within a series of 1H-pyrrolo[3,2-c]quinoline compounds, which are structurally related to the core quinoline scaffold, derivatives have been identified that exhibit potent inhibitory activity at MAO-B. nih.gov These findings suggest that the quinoline nucleus, with appropriate substitutions at various positions, can serve as a template for the development of novel monoamine oxidase inhibitors.

Anticonvulsant Properties

Several studies have highlighted the anticonvulsant potential of quinoline derivatives. noveltyjournals.comijcrt.org These compounds have been evaluated in various preclinical models of epilepsy, demonstrating a range of activities.

For example, a series of 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline derivatives were synthesized and evaluated for their anticonvulsant activity in the maximal electroshock seizure (MES) test. nih.gov Among these, the compound 8-octoxy-5-(4H-1,2,4-triazol-4-yl)quinoline (4g) emerged as a particularly potent agent. nih.gov Further investigation into its mechanism suggested a broad spectrum of activity, potentially involving the inhibition of voltage-gated ion channels and the modulation of GABAergic neurotransmission. nih.gov

Other research has explored different structural modifications of the quinoline ring to enhance anticonvulsant effects. For instance, fused triazole derivatives of quinolin-2(1H)-one have been reported to exhibit stronger anticonvulsant activity compared to their triazolone counterparts. ijcrt.org Specifically, 5-(p-fluorophenyl)-4,5–dihydro-1,2,4-triazolo[4,3-a] quinoline showed significant anticonvulsant effects in both the anti-MES and anti-pentylenetetrazole (PTZ) tests. ijcrt.org Additionally, certain quinazoline derivatives, which share a fused heterocyclic ring system with quinolines, have also demonstrated notable anticonvulsant activity in the scPTZ screen. mdpi.com

Table 1: Anticonvulsant Activity of Selected Quinoline Derivatives

| Compound | Test Model | ED50 (mg/kg) | Reference |

|---|---|---|---|

| 8-octoxy-5-(4H-1,2,4-triazol-4-yl)quinoline | MES | 8.80 | nih.gov |

| 5-(p-fluorophenyl)-4,5–dihydro-1,2,4-triazolo[4,3-a] quinoline | anti-MES | 27.4 | ijcrt.org |

| 5-(p-fluorophenyl)-4,5–dihydro-1,2,4-triazolo[4,3-a] quinoline | anti-PTZ | 22.0 | ijcrt.org |

| 5-hexyloxy noveltyjournals.comijcrt.orgresearchgate.nettriazolo[4,3-a] quinoline | MES | 19.0 | ijcrt.org |

Other Investigated Biological Activities

Beyond their neuropharmacological profile, derivatives of this compound and related compounds have been explored for other potential therapeutic applications, including anti-inflammatory and antioxidant effects.

Anti-inflammatory Effects

The anti-inflammatory properties of quinoline derivatives have been documented in several studies. noveltyjournals.comalliedacademies.org These compounds have shown the ability to modulate various inflammatory pathways.

For instance, a number of 2-(furan-2-yl)-4-phenoxyquinoline derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov Several of these compounds demonstrated significant inhibitory effects on the release of inflammatory mediators such as β-glucuronidase and lysozyme (B549824) from neutrophils. nih.gov Notably, 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone (6) was identified as a potent inhibitor of TNF-α formation. nih.gov

In another study, novel carboxamides derived from 2-phenyl quinoline were synthesized and screened for their anti-inflammatory and analgesic activities. alliedacademies.org One of the derivatives, compound 5, which is linked to a nucleoside analogue, exhibited significant anti-inflammatory activity comparable to the standard drug diclofenac (B195802) in a carrageenan-induced paw edema model in rats. alliedacademies.org Furthermore, research on an indolo[2,3-b]quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride , loaded into nanoparticles, demonstrated anti-inflammatory effects against methotrexate-induced inflammation in an experimental model, showing minimal inflammatory infiltration in lung and liver tissues. nih.gov

Antioxidant Properties

Oxidative stress is implicated in the pathophysiology of numerous diseases, and compounds with antioxidant activity are of significant interest. Quinoline derivatives have emerged as promising antioxidant agents. researchgate.netnih.gov

A study involving 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones investigated their antiproliferative and antioxidant activities. mdpi.com The results indicated that compounds 3g and 3h displayed promising antioxidant activity, with DPPH radical scavenging capacities of 70.6% and 73.5% respectively at a concentration of 10 µM, which was comparable to the standard antioxidant Trolox (77.6%). mdpi.com

In another research effort, a series of 2-amino-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide derivatives were synthesized and tested for their antioxidant potential using the DPPH free radical scavenging assay. researchgate.net The findings revealed that compounds 6a, 6b, 6c, and 6e exhibited notable antioxidant potency. researchgate.net These studies suggest that the quinoline scaffold can be a valuable template for developing new antioxidant compounds.

Antiviral Activity

No specific preclinical studies evaluating the antiviral activity of this compound or its derivatives against any class of viruses were found in the available literature. The quinoline scaffold is present in some compounds investigated for antiviral effects against a range of viruses, including Enterovirus D68 and Zika virus. nih.govnih.govmdpi.comcolby.edu However, this research does not include the specific chemical entity requested. Therefore, there are no findings on the efficacy, potency (e.g., EC50 values), or mechanism of antiviral action for this compound derivatives.

Compound Names

Structure Activity Relationships Sar of 6 Azepan 2 Yl Quinoline and Analogues

Influence of Substituents on Quinoline (B57606) Core and Azepane Moiety

The biological activity of the 6-(azepan-2-yl)quinoline scaffold can be significantly modulated by the introduction of various substituents on both the quinoline and azepane rings. These modifications can alter the compound's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, all of which influence its interaction with biological targets.

Quinoline Core Modifications:

Substitutions on the quinoline ring are well-tolerated at several positions, with the exception of the C-7 position, where substitution can be detrimental to binding affinity. nih.gov The nature and position of the substituent play a critical role in determining the potency and selectivity of the analogues.

Methyl and Methoxy (B1213986) Groups: The introduction of methyl and methoxy groups at various positions on the quinoline ring has been shown to yield compounds with significant biological activity. nih.gov For instance, analogues with methyl substitutions at positions other than C-7 generally exhibit good binding affinity. nih.gov Similarly, methoxy-substituted analogues have demonstrated favorable binding profiles. nih.gov

Halogens: Halogen substituents, such as chlorine and fluorine, can also enhance biological activity. Chloro-substituted analogues have shown significant binding affinities. nih.gov The position of the halogen is crucial; for example, in a series of styrylquinolines, the potency was found to improve in the order of H < OMe < F < Cl at the C6 position. nih.gov

Bulky Hydrophobic Groups: In some quinoline derivatives, bulky hydrophobic substituents at the C(2) position are necessary for inhibitory activity against certain enzymes. nih.gov

Azepane Moiety Modifications:

N-Substitution: The secondary amine in the azepane ring provides a key site for modification. N-alkylation or N-acylation can introduce a variety of functional groups, altering the compound's polarity and ability to form hydrogen bonds. For example, the introduction of a benzyl (B1604629) group at the N-13 position of mefloquine (B1676156), a quinoline-containing drug, increased its activity against Mycobacterium tuberculosis. mdpi.com